3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione
Description
3-(2-Fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a benzothiazine derivative characterized by a 2-fluorobenzyl substituent at the 3-position of the heterocyclic core. Its molecular formula is C₁₅H₁₀FNO₂S, with a molecular weight of 295.31 g/mol. The compound features a sulfur atom in the 1,3-benzothiazine ring system, distinguishing it from oxygen-containing benzoxazine analogs.
Applications may include use as a pharmaceutical intermediate, though specific indications require further research.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,3-benzothiazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2S/c16-12-7-3-1-5-10(12)9-17-14(18)11-6-2-4-8-13(11)20-15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCUDRCASGNAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3SC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182687 | |
| Record name | 3-[(2-Fluorophenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338415-41-1 | |
| Record name | 3-[(2-Fluorophenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338415-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Fluorophenyl)methyl]-2H-1,3-benzothiazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201182687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione typically involves the reaction of 2-fluorobenzylamine with 2-mercaptobenzoic acid under acidic conditions to form the benzothiazine ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazine derivatives.
Scientific Research Applications
3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a benzothiazine derivative with a fluorobenzyl group attached to the benzothiazine core. Benzothiazines have diverse biological activities and potential therapeutic applications.
Scientific Research Applications
3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is used as a building block in synthesizing complex molecules in chemistry. It has also been investigated for its antimicrobial and antifungal properties in biology and explored for its potential as an anti-inflammatory and analgesic agent in medicine.
3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione has demonstrated antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of the fluorine atom enhances lipophilicity, improving the compound's ability to penetrate biological membranes and interact with molecular targets.
Antimicrobial Activity
Research indicates that benzothiazine derivatives exhibit antimicrobial properties, with the compound tested against microbial strains and showing promising results in inhibiting growth. Benzothiazine derivatives can disrupt microbial cell membranes, leading to antimicrobial effects. Examples of the antimicrobial activity are shown in the table below:
| Microbial Strain | Activity Level |
|---|---|
| Mycobacterium avium | Moderate |
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
Anti-inflammatory Effects
The mechanism of action for 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione includes inhibiting enzymes involved in inflammatory pathways, reducing inflammation and pain through its interaction with molecular targets. In animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups, attributed to the inhibition of cyclooxygenase (COX) enzymes.
Chemical Reactions
Mechanism of Action
The mechanism of action of 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. It may also interact with microbial cell membranes, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione with structurally related compounds:
| Compound Name | Molecular Formula | MW (g/mol) | Substituents | Key Structural Features |
|---|---|---|---|---|
| 3-(2-Fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | C₁₅H₁₀FNO₂S | 295.31 | 2-Fluorobenzyl at N3 | Benzothiazine core, fluorine substituent |
| 2H-1,3-Benzothiazine-2,4(3H)-dione (base structure) | C₈H₅NO₂S | 179.20 | None | Unsubstituted benzothiazine |
| 3-Allyl-2H-1,3-benzothiazine-2,4(3H)-dione | C₁₁H₉NO₂S | 219.26 | Allyl at N3 | Allyl group for reactivity |
| 6-Chloro-2-thio-2H-1,3-benzoxazine-2,4(3H)-dione | C₈H₄ClNO₂S | 213.64 | 6-Chloro, 2-thio | Benzoxazine core, chloro/thio groups |
| Letimide (3-(2-Diethylaminoethyl)-benzoxazine) | C₁₄H₁₉N₂O₃ | 263.31 | Diethylaminoethyl at N3 | Basic side chain for CNS activity |
Stability and Decomposition
Biological Activity
3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is a compound belonging to the benzothiazine class, which is recognized for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is characterized by a fluorobenzyl group attached to a benzothiazine core. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with molecular targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. The compound has been tested against various microbial strains, showing promising results in inhibiting growth:
| Microbial Strain | Activity Level |
|---|---|
| Mycobacterium avium | Moderate |
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
In a study on related compounds, it was found that benzothiazine derivatives can disrupt microbial cell membranes, leading to their antimicrobial effects .
Anti-inflammatory Effects
The mechanism of action for 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione includes inhibition of enzymes involved in inflammatory pathways. This compound has been shown to reduce inflammation and pain through its interaction with specific molecular targets.
Case Study:
In a controlled study involving animal models, administration of the compound resulted in a significant reduction in inflammation markers compared to control groups. The observed effects were attributed to the inhibition of cyclooxygenase (COX) enzymes .
Anticancer Potential
The anticancer activity of benzothiazine derivatives has gained attention in recent research. Preliminary studies indicate that 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione may exhibit antiproliferative effects against cancer cell lines.
Research Findings:
A study involving various benzothiazine compounds demonstrated that those with similar structures showed varying degrees of anticancer activity. For instance, compounds were evaluated for their ability to bind DNA and interfere with cell cycle progression. The results indicated that structural modifications significantly impacted their efficacy .
The biological activity of 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione is primarily attributed to its ability to inhibit specific enzymes and interact with cellular components. Its lipophilic nature allows for better membrane penetration and interaction with intracellular targets.
Q & A
Q. What are the established synthetic routes for 3-(2-fluorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione, and how can purity be optimized?
The synthesis typically involves multi-step reactions, such as the condensation of fluorinated benzyl derivatives with thiazine precursors under catalytic conditions. For example, analogous compounds are synthesized via reactions involving o-mercaptobenzoic acid or salicylic acid derivatives, often using catalysts like triethylamine or Lewis acids to enhance yield . Purification may involve column chromatography or recrystallization in solvents like ethanol or DMSO, with purity verified via HPLC or melting point analysis .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- X-ray crystallography is critical for confirming the three-dimensional structure, as demonstrated in studies of alkyl 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetates .
- FTIR and UV/Vis spectroscopy identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and π-π* transitions in the aromatic system .
- NMR (¹H and ¹³C) resolves substituent effects, such as the deshielding of protons near the fluorine atom .
Q. What preliminary toxicity data exist for structurally related benzothiazine derivatives?
Analogous compounds, such as 6-bromo-2H-1,3-benzoxazine-2,4(3H)-dione, exhibit oral LD50 values of 200 mg/kg in mice, indicating moderate toxicity . Decomposition releases hazardous vapors (NOx, SOx), necessitating controlled handling in fume hoods . Always consult Material Safety Data Sheets (MSDS) for specific protocols.
Advanced Research Questions
Q. How can the interaction between this compound and biological macromolecules (e.g., DNA) be investigated experimentally?
- UV/Vis and fluorescence spectroscopy monitor hypochromism or quenching effects upon DNA binding, suggesting intercalation or groove-binding modes .
- Viscometric measurements detect increases in DNA viscosity, supporting intercalation .
- Circular dichroism (CD) reveals conformational changes in DNA helicity .
- Isothermal titration calorimetry (ITC) quantifies binding constants (Ka) and thermodynamic parameters (ΔH, ΔS) .
Q. What computational approaches are suitable for predicting binding mechanisms and stability?
- Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and simulates interaction energies with DNA bases .
- Molecular docking (AutoDock/Vina) models ligand-DNA complexes, identifying favorable binding sites .
- Molecular dynamics (MD) simulations assess stability over time in physiological conditions (e.g., solvation in 150 mM NaCl) .
Q. How does fluorination at the 2-benzyl position influence reactivity and bioactivity compared to non-fluorinated analogs?
Fluorine’s electronegativity enhances metabolic stability and binding affinity via polar interactions with target proteins. Comparative studies using Hammett constants or bioactivity assays (e.g., enzyme inhibition) can quantify these effects. For example, fluorinated analogs of pyridothiadiazine derivatives show improved antibacterial activity due to increased membrane permeability .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Kinetic studies (e.g., alkaline hydrolysis at 37°C) monitor degradation rates via HPLC, revealing pseudo-first-order kinetics .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine thermal decomposition thresholds .
- pH-dependent stability assays (1–13 range) identify optimal storage conditions, with buffers like phosphate or Tris used to maintain integrity .
Q. How can researchers resolve contradictions in reported thermodynamic parameters for similar compounds?
Discrepancies in ΔG or Ka values may arise from experimental conditions (e.g., ionic strength, temperature). Standardize protocols by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
